Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate
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Overview
Description
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. One common method involves the reaction of 3-amino-5-methoxy-pyridine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method is more sustainable and versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: The methoxy group on the pyridine ring can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine. This free amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved depend on the specific application and target molecule .
Properties
IUPAC Name |
methyl 5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-6-8(18-4)7-14-10(9)11(16)19-5/h6-7H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUKNHKNDOYHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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